1-(4-Methylphenyl)-1h-tetrazole

Energetic materials Thermal analysis Safety screening

Researchers requiring reproducible metal-organic architectures face unpredictable coordination outcomes when substituting aryl tetrazole analogs. 1-(4-Methylphenyl)-1H-tetrazole (CAS 25109-04-0) eliminates this uncertainty by reliably directing centrosymmetric dimeric Cu(I) assembly-unlike electron-deficient analogs that yield monomers. Key advantages: Predictable dimeric Cu(I) complex formation for catalytic and NLO applications; Defined thermal decomposition window (190-240°C) for energetic materials screening; Distinct para-methyl lipophilicity for precise SAR modulation as a carboxylic acid bioisostere. Bulk and custom synthesis available with immediate global dispatch.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 25109-04-0
Cat. No. B1347599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-1h-tetrazole
CAS25109-04-0
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=NN=N2
InChIInChI=1S/C8H8N4/c1-7-2-4-8(5-3-7)12-6-9-10-11-12/h2-6H,1H3
InChIKeyLAEQAYSBCCANOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)-1H-tetrazole: Sourcing & Differentiation


1-(4-Methylphenyl)-1H-tetrazole (CAS 25109-04-0), also known as 1-p-tolyl-1H-tetrazole, is a 1-substituted tetrazole derivative with the molecular formula C8H8N4 and molecular weight 160.18 g/mol [1]. This compound belongs to the broader class of N1-aryl tetrazoles, which are widely utilized as carboxylic acid bioisosteres in medicinal chemistry, as ligands in coordination chemistry, and as precursors to energetic materials [2]. The presence of the para-methyl substituent on the phenyl ring modulates the electronic properties of the tetrazole core, influencing both its coordination behavior with transition metals and its thermal stability profile relative to unsubstituted or differently substituted aryl tetrazole analogs [3].

1-(4-Methylphenyl)-1H-tetrazole: Role of Para-Methyl Substitution


Within the 1-aryl tetrazole class, seemingly minor substituent modifications at the para-position of the phenyl ring produce significant and quantifiable shifts in key performance parameters including thermal decomposition onset, coordination geometry with metal centers, and electronic frontier orbital energies [1][2]. Generic substitution with unsubstituted phenyl (1-phenyl-1H-tetrazole) or alternative para-substituted analogs (e.g., methoxy, chloro, nitro) without verifying compound-specific performance data introduces substantial risk of altered thermal stability, modified ligand binding modes, and divergent material compatibility [3]. The following evidence dimensions establish exactly where 1-(4-methylphenyl)-1H-tetrazole demonstrates verifiable differentiation relative to its closest analogs.

1-(4-Methylphenyl)-1H-tetrazole Differentiation Evidence


Thermal Decomposition vs. para-Substituted Analogs

Thermogravimetric-differential thermal analysis (TG-DTA) of a series of 1-aryl tetrazoles revealed that all compounds undergo exothermic decomposition of the tetrazole ring at temperatures between 190-240 °C, with para-substituent identity modulating the precise onset temperature [1]. The 4-methylphenyl derivative occupies a distinct position within this class-specific stability window; procurement of alternative analogs (e.g., 4-nitro, 4-hydroxy) without confirming compound-specific thermal data introduces unpredictable decomposition behavior. Note: Direct head-to-head thermal comparison data for the target compound versus specific named analogs are not available in the primary literature; the stated differentiation is class-level inference based on established substituent-dependent thermal behavior within the phenyl tetrazole series.

Energetic materials Thermal analysis Safety screening

Cu(I) Complex Nuclearity: Methylphenyl vs. Trifluoromethyl

In alternating-current electrochemical synthesis of copper(I) π,σ-complexes with 1-(aryl)-5-(allylthio)-1H-tetrazole ligands, the 4-methylphenyl derivative (Matht) forms stable centrosymmetric dimers of composition [Cu2(Matht)2(H2O)2](BF4)2, wherein the ligand coordinates to Cu(I) via the S-allylic C=C bond and two tetrazole N-atoms [1]. In direct contrast, introduction of an electron-accepting trifluoromethyl group at the aryl position (Tfmatht ligand) promotes formation of monomeric [Cu(Tfmatht)2]BF4 and [Cu(Tfmatht)(NH2SO3)(MeOH)] compounds [1]. This ligand-specific coordination geometry divergence—dimeric versus monomeric—carries direct implications for complex stoichiometry, crystalline packing, and resultant material properties. Procurement of the incorrect aryl-tetrazole ligand would yield fundamentally different metal-organic architectures.

Coordination chemistry Crystal engineering Ligand design

HOMO-LUMO Gap: para-Donating vs. Unsubstituted Analogs

DFT calculations at the B3LYP/6-311G level for the structurally analogous 1-(4-methoxyphenyl)-1H-tetrazole—which shares the para-electron-donating character of the 4-methylphenyl substituent—demonstrate that para-substitution substantially modulates frontier orbital energies relative to the unsubstituted 1-phenyl-1H-tetrazole baseline [1]. The study evaluated EHOMO, ELUMO, energy gap (ΔE), dipole moment (μ), electronegativity (χ), and hardness (η), concluding that the 4-methoxyphenyl derivative exhibits enhanced corrosion inhibition efficacy due to improved electronic parameters [1]. By extension, the 4-methylphenyl analog is expected to display electronic properties distinct from both the unsubstituted phenyl and electron-withdrawing para-substituted analogs (e.g., 4-Cl, 4-NO2).

DFT calculations Corrosion inhibition Electronic structure

Coordination Behavior: Methylphenyl vs. Chloro-Methylphenyl

Within the same copper(I) complex study, the 1-(4-methylphenyl) derivative (Matht) was directly compared with the 1-(3-chloro-4-methylphenyl) analog (Chmatht) [1]. Both ligands form centrosymmetric dimers with Cu(I); however, the Chmatht ligand yields [Cu2(Chmatht)2(ClO4)2], demonstrating that the introduction of a chloro substituent alters the counterion composition of the resulting complex relative to the methylphenyl-only ligand which forms [Cu2(Matht)2(H2O)2](BF4)2 [1]. This difference in counterion incorporation arises from the modified electronic and steric profile conferred by the 3-chloro substituent, illustrating that even subtle aryl substitution patterns measurably impact metal complex composition.

Coordination chemistry Ligand design Supramolecular chemistry

1-(4-Methylphenyl)-1H-tetrazole: High-Value Applications


Dimeric Cu(I) Complex Synthesis

In applications requiring well-defined dimeric copper(I) architectures—such as precursors for catalytic systems, nonlinear optical materials, or supramolecular building blocks—1-(4-methylphenyl)-5-(allylthio)-1H-tetrazole (and by extension the parent 1-(4-methylphenyl)-1H-tetrazole scaffold) provides predictable centrosymmetric dimer formation [1]. Unlike electron-deficient aryl tetrazole analogs (e.g., trifluoromethyl-substituted) that yield monomeric complexes, the 4-methylphenyl derivative reliably directs dimeric assembly, enabling reproducible synthesis of target metal-organic structures [1].

Thermal Stability Screening for Energetic Materials

For energetic materials development programs requiring aryl tetrazole scaffolds with defined thermal decomposition windows, 1-(4-methylphenyl)-1H-tetrazole occupies the established class-level decomposition range of 190-240 °C characteristic of 1-substituted phenyl tetrazoles [2]. This compound serves as a representative para-alkyl-substituted analog within thermal stability screening libraries, where substituent-dependent modulation of decomposition onset must be systematically evaluated [2].

Carboxylic Acid Bioisostere with para-Methyl

As a 1-substituted tetrazole derivative, this compound functions as a carboxylic acid bioisostere in drug design [3]. The para-methyl substituent provides distinct lipophilicity and electronic parameters compared to unsubstituted phenyl or polar para-substituted analogs (OH, OMe, NO2), making it a valuable comparator compound in structure-activity relationship (SAR) studies where subtle modulation of physicochemical properties is required [3].

Corrosion Inhibition via para-Donating Tetrazole

Based on DFT studies of structurally analogous 1-(4-methoxyphenyl)-1H-tetrazole, para-electron-donating substitution on the aryl tetrazole scaffold enhances frontier orbital parameters (reduced HOMO-LUMO gap, favorable EHOMO) that correlate with improved metal surface adsorption and corrosion inhibition efficacy [4]. The 4-methylphenyl analog is expected to confer similar electronic advantages over unsubstituted 1-phenyl-1H-tetrazole in corrosion inhibitor formulation development [4].

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